1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide
Description
1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide (CAS: 2034582-64-2) is a heterocyclic compound with the molecular formula C₂₁H₂₁N₇OS and a molecular weight of 419.5 g/mol . The structure comprises a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position, linked via an azetidine ring to a 2-methylbenzothiazole-5-yl group through a carboxamide bond. The azetidine-3-carboxamide scaffold is notable for its conformational rigidity, which may enhance target binding specificity, particularly in kinase inhibition or receptor modulation.
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c1-12-6-13(2)28(26-12)20-8-19(22-11-23-20)27-9-15(10-27)21(29)25-16-4-5-18-17(7-16)24-14(3)30-18/h4-8,11,15H,9-10H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQAGOQAFUVFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC5=C(C=C4)SC(=N5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including enzyme inhibition, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups:
- Pyrazole ring : Provides unique reactivity and biological activity.
- Pyrimidine moiety : Known for its role in nucleic acid structure and function.
- Azetidine ring : A four-membered cyclic amine that contributes to the compound's overall stability and reactivity.
- Benzo[d]thiazole fragment : Imparts additional pharmacological properties.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes. Notably, it has shown potent binding affinity to adenosine receptors:
- Adenosine A2A receptor : Ki = 0.470 nM
- Adenosine A1 receptor : Ki = 34 nM
These values suggest high specificity and potency, making it a candidate for further investigation in therapeutic contexts .
Cytotoxic Effects
Studies have evaluated the cytotoxic effects of similar pyrazole derivatives on cancer cell lines. For instance:
- Compounds with similar structures have demonstrated IC50 values ranging from 0.25 µM to 9 µM against various cancer cell lines, indicating potential for use in cancer therapy .
Case Study 1: Anticancer Activity
In a recent study, derivatives of pyrazole were synthesized and tested against the A549 lung cancer cell line. The most effective compounds inhibited cell proliferation significantly, with IC50 values as low as 5.13 µM. Mechanistic studies revealed that these compounds induced apoptosis and cell cycle arrest .
Another study focused on the mechanism by which related compounds induce cytotoxicity. Flow cytometry analysis indicated that the compounds caused a significant arrest in the G0/G1 phase of the cell cycle, suggesting a targeted mechanism that could be exploited for therapeutic purposes .
Data Summary Table
Comparison with Similar Compounds
Table 1: Comparative Structural Features
Key Observations :
Core Heterocycles: While the target compound features a pyrimidine-pyrazole-azetidine triad, 4i and 4j incorporate pyrimidinone/thioxopyrimidine and coumarin groups. The latter’s coumarin moiety may enhance fluorescence properties or π-π stacking interactions in biological targets .
Substituent Complexity: Compounds 4i and 4j include tetrahydrotetrazole rings, which are absent in the target compound.
Molecular Weight : The target compound (419.5 g/mol) is significantly smaller than 4i (628.6 g/mol) and 4j (653.7 g/mol), suggesting differences in solubility and membrane permeability.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound Name | Solubility (Predicted) | LogP (Predicted) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| Target Compound | Low (lipophilic) | ~3.2 | 2 HBD, 7 HBA |
| 4i | Moderate | ~4.5 | 3 HBD, 9 HBA |
| 4j | Low | ~5.1 | 2 HBD, 10 HBA |
Analysis :
- The target compound’s lower molecular weight and fewer hydrogen-bond acceptors (HBA) may favor better bioavailability compared to 4i and 4j. However, its lipophilicity (LogP ~3.2) could limit aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
